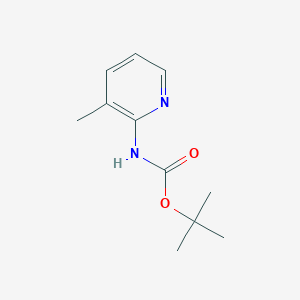

2-(N-Boc-Amino)-3-methylpyridine

描述

Overview of Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Pyridine and its derivatives are a cornerstone of modern organic chemistry, recognized for their presence in a vast array of natural products, including essential vitamins like niacin and pyridoxine, as well as alkaloids such as nicotine. nih.gov Their significance extends profoundly into synthetic chemistry, where the pyridine scaffold is a privileged structure in drug design and the development of agrochemicals and functional materials. nih.govnumberanalytics.com The unique electronic properties of the pyridine ring, characterized by an electron-deficient aromatic system due to the electronegative nitrogen atom, make it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov This reactivity, coupled with the ability to be readily converted into a variety of functional derivatives, underpins its extensive application in medicinal chemistry. nih.gov Researchers continuously explore novel methods for pyridine synthesis, including asymmetric techniques and the use of innovative catalytic systems, to access complex and enantiomerically pure derivatives for specialized applications. numberanalytics.com

Strategic Role of the N-Boc Protecting Group in Amine Functionalization

The functionalization of amines is a frequent and critical step in multi-step organic synthesis. However, the inherent nucleophilicity and basicity of the amino group can interfere with reactions targeting other parts of a molecule. chemistrysteps.com To circumvent this, chemists employ protecting groups, and among the most widely used for amines is the tert-butyloxycarbonyl (Boc) group. researchgate.net The N-Boc group is prized for its robustness under a wide range of reaction conditions, including catalytic hydrogenation, basic hydrolysis, and exposure to many nucleophiles. researchgate.netnih.gov

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), often in the presence of a base. researchgate.netorganic-chemistry.org This process is generally efficient and chemoselective. organic-chemistry.orgnih.gov The key advantage of the Boc protecting group lies in its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA), which proceeds with the formation of a stable tert-butyl cation and the release of carbon dioxide. chemistrysteps.comresearchgate.net This strategic protection and deprotection allows for the selective manipulation of other functional groups within a molecule, making the N-Boc group an indispensable tool for the synthesis of complex molecules like peptides and heterocyclic compounds. researchgate.netnih.gov

Current Research Significance and Future Trajectories for 2-(N-Boc-Amino)-3-methylpyridine

The compound this compound stands as a valuable intermediate in organic synthesis. Its structure combines the versatile pyridine core with a protected primary amine, making it a key building block for the synthesis of more complex substituted pyridines. The presence of the methyl group at the 3-position further influences the reactivity and steric environment of the pyridine ring.

Current research often utilizes this compound as a starting material for creating a variety of substituted aminopyridines. For instance, after deprotection of the Boc group, the resulting 2-amino-3-methylpyridine (B33374) can undergo a range of reactions, including serving as a ligand in the formation of coordination complexes with metals like silver(I) and copper(II). mdpi.com These complexes themselves are subjects of research for their potential biological applications. mdpi.com

Future research trajectories for this compound are likely to expand into several areas. Its use as a scaffold for creating libraries of novel compounds for drug discovery is a prominent direction, given the established importance of pyridine derivatives in pharmaceuticals. bohrium.com The development of new synthetic methodologies that utilize this compound to construct highly functionalized and stereochemically complex molecules will also be a focus. Furthermore, as our understanding of materials science deepens, this compound could find applications in the synthesis of novel organic materials with specific electronic or photophysical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 138343-75-6 | scbt.com |

| Molecular Formula | C₁₁H₁₆N₂O₂ | scbt.com |

| Molecular Weight | 208.26 g/mol | scbt.com |

| Appearance | White crystals | chemicalbook.com |

| Melting Point | 134-138 °C | chemicalbook.com |

Table 2: Synthesis of this compound

| Reactants | Reagents | Solvent | Temperature | Yield | Reference |

| 2-Amino-3-methylpyridine, Di-tert-butyl dicarbonate | - | Tetrahydrofuran (B95107) | 70 °C | 90% | chemicalbook.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(3-methylpyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8-6-5-7-12-9(8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPLUXLNYQHWIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471721 | |

| Record name | tert-Butyl (3-methylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138343-75-6 | |

| Record name | tert-Butyl (3-methylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(N-Boc-Amino)-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Controlled Chemical Transformations

Precision Synthesis of 2-(N-Boc-Amino)-3-methylpyridine

The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the amino function of 2-amino-3-methylpyridine (B33374) is a critical transformation that enables regioselective manipulation of the pyridine (B92270) ring.

The N-Boc protection of 2-amino-3-methylpyridine is typically achieved through the reaction of the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The fundamental mechanism involves the nucleophilic attack of the primary amino group of 2-amino-3-methylpyridine on one of the carbonyl carbons of (Boc)₂O. This initial attack is often facilitated by a base, which deprotonates the amine, thereby increasing its nucleophilicity.

The reaction proceeds through a tetrahedral intermediate, which then collapses to form the N-Boc protected product, along with tert-butanol (B103910) and carbon dioxide as byproducts. A common challenge in the Boc protection of aminopyridines is the potential for over-reaction, leading to the formation of a di-Boc-substituted product, or a low reaction yield. google.com The pyridine ring nitrogen can also compete with the exocyclic amino group for reaction with the (Boc)₂O, although this is generally less favorable.

To address issues of low yield and poor selectivity, alternative methods have been developed. One such approach involves the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT) in the presence of a base. google.com In this modified procedure, it is proposed that these reagents may activate the (Boc)₂O or create a more favorable reaction environment that promotes the desired mono-Boc protection with high selectivity. google.com

Achieving high yield and purity in the synthesis of this compound necessitates the careful optimization of several reaction parameters.

A reported synthesis involves reacting 2-amino-3-methylpyridine with di-tert-butyl dicarbonate in tetrahydrofuran (B95107). The mixture is heated, and upon cooling, the product precipitates and can be further purified by recrystallization from dichloromethane (B109758) to yield white crystals. chemicalbook.com This procedure has been shown to produce the desired compound in high yield. chemicalbook.com

| Parameter | Condition | Yield | Purity | Reference |

| Reactants | 2-amino-3-methylpyridine, di-tert-butyl dicarbonate | 90% | High (recrystallized) | chemicalbook.com |

| Solvent | Tetrahydrofuran | 90% | High (recrystallized) | chemicalbook.com |

| Temperature | 70 °C | 90% | High (recrystallized) | chemicalbook.com |

| Reaction Time | 3 hours | 90% | High (recrystallized) | chemicalbook.com |

This table presents data from a specific reported synthesis of this compound.

The choice of solvent plays a crucial role in the N-Boc protection reaction. The solvent must effectively solubilize both the aminopyridine substrate and the (Boc)₂O reagent. A range of solvents can be employed for the Boc protection of aminopyridines, including tetrahydrofuran (THF), dichloromethane, methanol (B129727), and 1,4-dioxane. google.com

While the N-Boc protection can proceed with only a base, the addition of catalysts or activating agents can significantly improve the reaction's efficiency and selectivity. Standard methods for Boc protection often utilize a base such as 4-dimethylaminopyridine (B28879) (DMAP). google.com However, for some aminopyridines, these conditions can lead to incomplete reactions or the formation of undesired byproducts. google.com

To overcome these limitations, a system employing EDCI, HOBT, and an alkali has been patented for the Boc protection of aminopyridines. google.com This combination is reported to provide high yields and good selectivity, effectively preventing the formation of di-Boc products. google.comgoogle.com The use of such additives represents a significant improvement, allowing for a more controlled and efficient synthesis.

| Catalyst/Additive System | Solvents | Key Advantages | Reference |

| Base only (e.g., DMAP) | Dichloromethane, THF | Simplicity | google.com |

| EDCI, HOBT, Alkali | THF, Dichloromethane, Methanol, 1,4-Dioxane | High yield, good selectivity, avoids di-Boc formation | google.com |

This table provides a comparative overview of catalytic systems for the N-Boc protection of aminopyridines.

Directed Functionalization and Derivatization Strategies

With the amino group protected, the this compound core is primed for further functionalization. The electronic properties of the substituted pyridine ring guide the regioselectivity of subsequent reactions.

The N-Boc-amino group is a strong electron-donating group, which activates the pyridine ring towards electrophilic substitution. It directs substitution to the ortho and para positions. In the case of this compound, the C-4 and C-6 positions are para and ortho to the amino group, respectively. The methyl group at C-3 is also an activating, ortho- and para-directing group. The pyridine nitrogen itself is an electron-withdrawing group, which deactivates the ring, particularly at the C-2, C-4, and C-6 positions.

The interplay of these electronic effects suggests that electrophilic substitution would most likely occur at the C-5 position, which is meta to the deactivating pyridine nitrogen and activated by both the amino and methyl groups.

Another potential strategy is directed ortho-metalation. The N-Boc-amino group can act as a directed metalation group, facilitating the deprotonation of a nearby C-H bond by a strong base like n-butyllithium. In this molecule, this could potentially lead to metalation at the C-6 position, allowing for the introduction of a wide range of electrophiles at this site.

An in-depth analysis of the chemical compound this compound reveals a versatile scaffold for advanced synthetic methodologies and controlled chemical transformations. This article explores the nuanced reactivity of this molecule, focusing on electrophilic aromatic substitution, transition metal-catalyzed cross-coupling, and transformations involving its key functional groups.

1

The strategic positioning of the N-Boc-amino and methyl groups on the pyridine ring of this compound dictates its reactivity and provides multiple avenues for synthetic diversification.

1 Electrophilic Aromatic Substitution Pathways

The pyridine ring in this compound is activated towards electrophilic aromatic substitution by the presence of both the electron-donating N-Boc-amino and the 3-methyl groups. The N-Boc-amino group is a powerful ortho-, para-directing group, while the methyl group offers weaker ortho-, para-direction. The combined influence of these groups primarily directs incoming electrophiles to the C4 and C6 positions of the pyridine ring. The C5 position is sterically hindered by the adjacent methyl group and electronically less favored.

Common electrophilic substitution reactions such as nitration, halogenation, and sulfonation can be employed to introduce new functionalities onto the pyridine core. The specific regioselectivity can be influenced by the choice of reagents and reaction conditions. For instance, milder conditions would favor substitution at the more activated C4 position, while more forcing conditions might lead to di-substitution.

2 Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations, typically after initial functionalization. mdpi.com The pyridine ring can be halogenated, for example, at the C4 or C6 position, to introduce a handle for cross-coupling.

Common palladium-catalyzed reactions that can be applied include:

Suzuki-Miyaura Coupling: Reaction of a halogenated derivative with a boronic acid or ester to form a new C-C bond. sigmaaldrich.comacs.org

Heck Coupling: Coupling with an alkene to introduce a vinyl group. sigmaaldrich.com

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine. youtube.com

Sonogashira Coupling: Coupling with a terminal alkyne to introduce an alkynyl moiety. mdpi.com

The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity in these reactions. sigmaaldrich.comnih.govlibretexts.org The N-pyridyl group can also act as a directing group in certain C-H activation/functionalization reactions, providing an alternative route to derivatization without prior halogenation. researchgate.net

Table 1: Potential Transition Metal-Catalyzed Cross-Coupling Reactions of Halogenated this compound

| Coupling Reaction | Coupling Partner | Resulting Bond | Catalyst System (Example) |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(PPh₃)₄ |

| Heck | Alkene | C-C (vinyl) | Pd(OAc)₂ |

| Buchwald-Hartwig | R₂NH | C-N | Pd₂(dba)₃ / BINAP |

| Sonogashira | Terminal Alkyne | C-C (alkynyl) | Pd(PPh₃)₂Cl₂ / CuI |

2 Transformations Involving the 3-Methyl Group

The 3-methyl group on the pyridine ring is a site for various chemical modifications. One of the most common transformations is its oxidation to a carboxylic acid, which can serve as a precursor for a wide range of other functional groups. acs.org This oxidation can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or through catalytic methods. rsc.org For example, the selective photoelectrocatalytic oxidation of 3-methylpyridine (B133936) to nicotinic acid (Vitamin B3) has been reported. rsc.org

Alternatively, the methyl group can undergo radical halogenation, for instance with N-bromosuccinimide (NBS), to form a halomethyl derivative. This intermediate is then susceptible to nucleophilic substitution, allowing for the introduction of various functionalities such as hydroxyl, cyano, or amino groups. Furthermore, direct methylation at the C3/5 positions of pyridines has been accomplished using formaldehyde (B43269) and methanol in a rhodium-catalyzed reaction, suggesting pathways for further alkylation. nih.gov

Optimization of Reaction Parameters for Enhanced Yield and Purity

3 Controlled Cleavage and Subsequent Derivatization of the N-Boc Moiety

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile cleavage under specific acidic conditions. total-synthesis.comorganic-chemistry.org

The deprotection of the N-Boc group in this compound yields the corresponding 2-amino-3-methylpyridine, a versatile building block for further synthesis. chemicalbook.com This cleavage is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. nih.govfishersci.co.uk Other methods, such as using oxalyl chloride in methanol or iron(III) salts, have also been developed for mild and selective Boc deprotection. nih.govrsc.org

1 Orthogonal Deprotection Strategies for Selective Reactivity

In complex syntheses involving multiple protecting groups, orthogonal deprotection strategies are essential. thieme-connect.de The Boc group is orthogonal to several other common amine protecting groups, meaning one can be selectively removed without affecting the others. total-synthesis.com

Boc vs. Fmoc: The Boc group is acid-labile, while the 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile. This allows for the selective deprotection of an Fmoc group with a base like piperidine, leaving the Boc group intact, and vice versa. total-synthesis.comorganic-chemistry.org

Boc vs. Cbz: The benzyloxycarbonyl (Cbz) group is typically removed by hydrogenolysis, a condition to which the Boc group is stable. total-synthesis.com

Boc vs. Alloc: The allyloxycarbonyl (Alloc) group can be removed using transition metal catalysis (e.g., palladium), which does not cleave the Boc group. total-synthesis.com

This orthogonality allows for the precise and sequential unmasking of different amino functionalities within a molecule, enabling complex and regioselective derivatization. sigmaaldrich.combeilstein-journals.orgnih.govrsc.org

Table 2: Orthogonal Deprotection of Common Amine Protecting Groups

| Protecting Group | Cleavage Condition | Orthogonal to Boc |

|---|---|---|

| Boc | Acid (e.g., TFA, HCl) | - |

| Fmoc | Base (e.g., Piperidine) | Yes |

| Cbz | Hydrogenolysis (e.g., H₂, Pd/C) | Yes |

| Alloc | Pd(0) catalysis | Yes |

2 Synthesis of Amides, Ureas, and Other Nitrogen-Containing Compounds

Following the deprotection of the N-Boc group, the resulting primary amine of 2-amino-3-methylpyridine can be readily derivatized to form a variety of nitrogen-containing compounds.

Amides: Amide bond formation is a cornerstone of organic synthesis. sphinxsai.com 2-Amino-3-methylpyridine can be reacted with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. Coupling reagents such as DCC, EDCI, or HATU are often employed when starting from carboxylic acids to facilitate the reaction. researchgate.net An organophosphorus-catalyzed three-component condensation of amines, carboxylic acids, and pyridine N-oxides represents a convergent approach to 2-amidopyridines. nih.gov

Ureas: Ureas can be synthesized by reacting 2-amino-3-methylpyridine with isocyanates. organic-chemistry.orgnih.gov Alternatively, phosgene (B1210022) or its safer equivalents like N,N'-carbonyldiimidazole (CDI) can be used to couple two amine molecules or to react with the aminopyridine to form an intermediate that can be trapped by another amine. nih.gov One-pot syntheses of ureas from Boc-protected amines have also been developed. organic-chemistry.org The reaction of amines with carbon dioxide can also lead to the formation of ureas. acs.orgsci-hub.se

Other Nitrogen-Containing Compounds: The primary amine can also be converted into sulfonamides by reaction with sulfonyl chlorides, or undergo reductive amination with aldehydes or ketones to form secondary amines.

3 Exploration of Pyridin-2(1H)-imine Formation via Cascade Reactions

The formation of pyridin-2(1H)-imines from 2-aminopyridine (B139424) derivatives can be envisioned through several cascade reaction pathways. One potential route involves the condensation of 2-amino-3-methylpyridine with an aldehyde or ketone to form a pyridinyl imine. This imine can then be involved in subsequent intramolecular or intermolecular reactions.

For instance, a cascade reaction could be initiated by the formation of an N-acyliminium ion intermediate, which could then undergo cyclization or other transformations. The umpolung reactivity of imines, where they act as nucleophiles, opens up further possibilities for transition-metal-catalyzed cross-coupling reactions to form complex structures. acs.org While specific examples starting from this compound are not prevalent in the literature, the known reactivity of 2-aminopyridines and related imines suggests that such cascade reactions are a feasible area for synthetic exploration. nih.gov

Advanced Spectroscopic Elucidation and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 2-(N-Boc-Amino)-3-methylpyridine in solution. By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, a definitive structural assignment can be achieved.

Detailed ¹H NMR Chemical Shift Assignment and Coupling Constant Analysis

The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) provides a wealth of information. The signals corresponding to the pyridine (B92270) ring protons are observed in the aromatic region of the spectrum. Specifically, the proton at the 6-position of the pyridine ring appears as a doublet at approximately 8.27 ppm with a coupling constant (J) of 4.8 Hz. The proton at the 4-position resonates as a doublet at around 7.51 ppm with a J value of 4.4 Hz, while the proton at the 5-position is observed as a doublet of doublets at 7.02 ppm with coupling constants of 7.5 and 4.9 Hz. princeton.edu

A broad singlet, indicative of the N-H proton of the Boc-protecting group, is found at approximately 7.94 ppm. The methyl group attached to the pyridine ring at the 3-position gives rise to a sharp singlet at 2.28 ppm. The nine equivalent protons of the tert-butyl group of the Boc protecting group produce a characteristic singlet at 1.50 ppm. princeton.edu

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (Pyridine) | 8.27 | d | 4.8 |

| N-H | 7.94 | s | - |

| H-4 (Pyridine) | 7.51 | d | 4.4 |

| H-5 (Pyridine) | 7.02 | dd | 7.5, 4.9 |

| -CH₃ (Pyridine) | 2.28 | s | - |

| -C(CH₃)₃ | 1.50 | s | - |

| Data sourced from ChemicalBook. princeton.edu |

Comprehensive ¹³C NMR Chemical Shift Interpretation

The carbon-13 NMR spectrum complements the ¹H NMR data, providing insights into the carbon framework of the molecule. In CDCl₃, the quaternary carbon of the Boc carbonyl group resonates at approximately 152.74 ppm. The carbon atoms of the pyridine ring show distinct signals: C-2 at 149.91 ppm, C-6 at 145.54 ppm, C-4 at 139.56 ppm, C-3 at 126.83 ppm, and C-5 at 120.47 ppm. princeton.edu

The quaternary carbon of the tert-butyl group is observed at 80.29 ppm, while the three equivalent methyl carbons of this group give a signal at 28.13 ppm. The carbon of the methyl group attached to the pyridine ring appears at 17.89 ppm. princeton.edu

Table 2: ¹³C NMR Chemical Shift Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Boc) | 152.74 |

| C-2 (Pyridine) | 149.91 |

| C-6 (Pyridine) | 145.54 |

| C-4 (Pyridine) | 139.56 |

| C-3 (Pyridine) | 126.83 |

| C-5 (Pyridine) | 120.47 |

| -C (CH₃)₃ | 80.29 |

| -C(C H₃)₃ | 28.13 |

| -C H₃ (Pyridine) | 17.89 |

| Data sourced from ChemicalBook. princeton.edu |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Characterization

Solvent-Induced Shifts and Their Impact on Spectral Interpretation

The choice of solvent can significantly influence the chemical shifts of protons and carbons in an NMR spectrum. While detailed studies on solvent-induced shifts for this compound are not extensively documented, it is known that changing the solvent from a non-polar one like CDCl₃ to a more polar, hydrogen-bond-accepting solvent like DMSO-d₆ can lead to noticeable changes in the spectrum.

For instance, the chemical shift of the N-H proton is particularly sensitive to the solvent environment due to its ability to participate in hydrogen bonding. In a more polar solvent, the N-H signal would likely shift downfield. The aromatic protons of the pyridine ring can also be affected by solvent-induced shifts due to changes in the electronic environment and potential interactions with the solvent molecules. Understanding these shifts is critical for accurate spectral interpretation, especially when comparing data from different sources or experimental conditions.

Vibrational Spectroscopy for Molecular Dynamics

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Modes

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. A prominent feature would be the N-H stretching vibration of the carbamate (B1207046) group, typically appearing as a sharp band in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the Boc group would give rise to a strong absorption band around 1700-1730 cm⁻¹.

The aromatic C-H stretching vibrations of the pyridine ring would be observed above 3000 cm⁻¹, while the C-C and C-N stretching vibrations within the ring would appear in the 1600-1400 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methyl and tert-butyl groups would be found in the 2980-2850 cm⁻¹ range. The bending vibrations for these groups would be seen at lower frequencies. While specific FT-IR data for this compound is not detailed in the provided search results, the analysis of these characteristic bands is a fundamental step in its structural confirmation.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π→π* and n→π* electronic transitions associated with the substituted pyridine ring. The pyridine chromophore itself exhibits characteristic absorption bands, which are modified by the presence of the amino and methyl substituents.

In a related compound, 2-N-methylamino-3-methylpyridine N-oxide, the UV-Vis spectrum measured in methanol (B129727) showed distinct absorption bands. nih.gov For this compound, the electron-donating nature of the amino group and the methyl group is expected to cause a bathochromic (red) shift of the π→π* transitions of the pyridine ring compared to unsubstituted pyridine. The Boc group, being electronically bulky, may also influence the electronic environment. The spectrum would likely feature strong absorption bands in the 230-280 nm region, characteristic of substituted pyridines. beilstein-journals.org

Table 2: Expected UV-Vis Absorption Data for this compound

| Wavelength Range (λ_max) | Electronic Transition | Associated Chromophore |

| ~230-240 nm | π→π | Pyridine Ring |

| ~270-280 nm | π→π | Pyridine Ring |

| >300 nm (weak) | n→π* | Carbonyl (C=O), Pyridine N |

Note: These are estimated values based on the electronic properties of the substituted pyridine system.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule and for elucidating its structure through fragmentation analysis.

For this compound, HRMS analysis using electrospray ionization (ESI) has confirmed its elemental formula. The calculated exact mass for the protonated molecule [M+H]⁺ (C₁₁H₁₇N₂O₂⁺) is 209.1285, which aligns with experimental findings reported in the literature for the neutral molecule [M]⁺. chemicalbook.com A reported synthesis found a mass of 208.0767 for [M]⁺, against a calculated value of 208.0726 for C₁₁H₁₆N₂O₂. chemicalbook.com This level of accuracy unequivocally confirms the molecular formula.

The fragmentation pathway under mass spectrometric conditions provides valuable structural information. For a Boc-protected amine like this compound, the fragmentation is typically dominated by the lability of the Boc group. The primary fragmentation pathways are expected to include:

Loss of isobutylene (B52900) (56 Da): A characteristic rearrangement leads to the loss of C₄H₈, forming a carbamic acid intermediate that readily decarboxylates.

Loss of the entire Boc group (100 Da): Cleavage of the N-C bond results in the loss of the C₅H₉O₂ radical, yielding the protonated 2-amino-3-methylpyridine (B33374) fragment.

Loss of carbon dioxide (44 Da) following the initial loss of isobutylene.

Loss of the tert-butyl group (57 Da): Formation of a [M - C₄H₉]⁺ ion.

These fragmentation patterns provide a structural fingerprint, confirming the presence and location of the Boc protecting group.

Table 3: Predicted HRMS Fragmentation for this compound

| m/z (Calculated) | Ion Formula | Description |

| 209.1285 | [C₁₁H₁₇N₂O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 153.0658 | [C₇H₉N₂O₂]⁺ | Loss of isobutylene [M+H - C₄H₈]⁺ |

| 109.0760 | [C₆H₉N₂]⁺ | Loss of Boc group [M+H - C₅H₈O₂]⁺ (2-amino-3-methylpyridine ion) |

| 152.1206 | [C₈H₁₆NO₂]⁺ | Loss of pyridine ring fragment |

Computational Chemistry and Theoretical Investigations of Molecular Attributes

Quantum Chemical Calculation of Molecular Geometry and Conformational Space

Quantum chemical calculations are essential for determining the most stable three-dimensional arrangement of atoms in a molecule and for exploring its various possible shapes or conformations.

Density Functional Theory (DFT) is a robust computational method used to predict the optimized, or most stable, geometry of molecules. researchgate.net For pyridine (B92270) derivatives, calculations are often performed using the B3LYP functional with basis sets like 6-311G(d,p) to achieve a good balance between accuracy and computational cost. researchgate.netniscair.res.in This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the molecule's most probable conformation in the ground state. researchgate.net For 2-(N-Boc-Amino)-3-methylpyridine, the pyridine ring is expected to be nearly planar, with the Boc-amino and methyl groups positioned relative to this plane. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for this compound Note: These values are representative for similar structures calculated using DFT methods and serve as an illustration.

| Parameter | Description | Typical Calculated Value | Reference |

|---|---|---|---|

| C-N (Pyridine Ring) | Bond length within the pyridine ring | ~1.34 Å | researchgate.net |

| C-C (Pyridine Ring) | Bond length within the pyridine ring | ~1.39 Å | researchgate.net |

| N-C (Amide) | Bond length of the amide linkage | ~1.38 Å | researchgate.net |

| C=O (Boc Group) | Carbonyl bond length | ~1.22 Å | researchgate.net |

| C-N-C (Angle) | Angle around the amino nitrogen | ~123° | researchgate.net |

The conformational landscape of a molecule describes all its possible spatial arrangements and their corresponding energies. This landscape can be explored using Potential Energy Surface (PES) scans. epfl.ch A relaxed PES scan involves systematically changing a specific structural parameter, such as a dihedral angle, while allowing all other geometric parameters to relax to their minimum energy state at each step. researchgate.netuni-muenchen.de For this compound, a critical PES scan would involve the rotation around the C-N bond connecting the pyridine ring to the amino group. This helps in identifying the energy barriers between different stable conformations (rotamers) and locating the global minimum energy structure. epfl.chyoutube.com

The tert-butoxycarbonyl (Boc) protecting group introduces significant conformational flexibility. Studies on Boc-protected amino groups show that the urethane (B1682113) amide bond (O=C-N-H) can exist in both trans and cis conformations. researchgate.net Unlike typical peptide bonds where the trans form is heavily favored, the energy difference between the cis and trans urethane conformations is small, meaning both can be present. researchgate.net The rotation of the entire Boc-amino group relative to the pyridine ring gives rise to different rotamers, which can be identified as minima on the potential energy surface. The stability of these rotamers is influenced by steric hindrance from the adjacent methyl group and potential intramolecular interactions.

Table 2: Potential Rotamers of this compound

| Conformation | Key Dihedral Angle | Description |

|---|---|---|

| Trans Urethane | O=C-N-C (Pyridine) ≈ 180° | The carbonyl oxygen of the Boc group is oriented away from the pyridine ring. This is often a low-energy conformation. |

| Cis Urethane | O=C-N-C (Pyridine) ≈ 0° | The carbonyl oxygen is oriented towards the pyridine ring. This conformation can be stabilized by certain interactions but may have steric clashes. researchgate.net |

| Syn-Rotamer | C(Py)-C-N-H ≈ 0° | The amino proton is pointed towards the methyl group, potentially leading to steric strain. |

| Anti-Rotamer | C(Py)-C-N-H ≈ 180° | The amino proton is pointed away from the methyl group, which is generally a more stable arrangement. |

Electronic Structure Theory and Reactivity Prediction

Understanding the electronic structure is key to predicting how a molecule will react. This involves analyzing the distribution of electrons and identifying the orbitals most involved in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as the electron donor in reactions, defining the molecule's nucleophilicity. youtube.com The LUMO is the lowest energy orbital without electrons and acts as the electron acceptor, defining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates a molecule that is more reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring. The LUMO is likely distributed across the π-system of the pyridine ring. researchgate.netmdpi.com

Table 3: Representative Frontier Molecular Orbital (FMO) Data for Pyridine Derivatives Note: Values are illustrative and depend on the specific molecule and computational method.

| Orbital | Typical Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | -6.0 to -7.0 eV | Region of highest electron density, prone to attack by electrophiles. Defines nucleophilic character. youtube.com |

| LUMO | -1.0 to -2.0 eV | Region most susceptible to receiving electrons, prone to attack by nucleophiles. Defines electrophilic character. youtube.com |

| HOMO-LUMO Gap (ΔE) | 4.0 to 6.0 eV | Indicates the molecule's kinetic stability and resistance to electronic excitation. niscair.res.in |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electronic distribution on the surface of a molecule. nih.gov It is an invaluable tool for predicting reactive sites for both electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. researchgate.net The colors on the map indicate the nature of the electrostatic potential:

Red/Yellow: Regions of negative potential (electron-rich), indicating sites prone to electrophilic attack.

Blue: Regions of positive potential (electron-poor), indicating sites prone to nucleophilic attack.

Green: Regions of neutral potential. researchgate.net

For this compound, the MEP map would likely show a significant negative potential (red/yellow) around the pyridine nitrogen atom and the carbonyl oxygen of the Boc group, highlighting them as primary sites for electrophilic interaction or hydrogen bond acceptance. nih.gov A region of positive potential (blue) would be expected around the N-H proton of the amino group, identifying it as a hydrogen bond donor site. mdpi.com

Table 4: Predicted Molecular Electrostatic Potential (MEP) Regions and Reactivity

| Molecular Region | Predicted MEP Color | Potential Reactivity |

|---|---|---|

| Pyridine Nitrogen Atom | Red (Negative) | Site for electrophilic attack, protonation, and metal coordination. researchgate.net |

| Carbonyl Oxygen (Boc group) | Red (Negative) | Hydrogen bond acceptor site. researchgate.net |

| Amine Hydrogen (N-H) | Blue (Positive) | Hydrogen bond donor site. mdpi.com |

| Aromatic Ring (π-system) | Green/Yellow (Neutral to slightly negative) | Can participate in π-π stacking interactions. researchgate.net |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and delocalization of electron density within a molecule. It translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, corresponding to the familiar Lewis structure representation.

The key aspect of NBO analysis is its ability to quantify the stabilizing effects of electron delocalization by examining interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds). The energy of these interactions, often calculated using second-order perturbation theory, reveals the significance of hyperconjugation and intramolecular charge transfer.

In this compound, significant donor-acceptor interactions are expected:

Lone Pair Delocalization: The lone pairs on the pyridine nitrogen, the amino nitrogen, and the two oxygen atoms of the Boc group are primary donor sites. These can delocalize into the π* antibonding orbitals of the pyridine ring and the C=O bond of the carbamate (B1207046).

π-system Interactions: The π bonds of the pyridine ring can act as donors, interacting with the π* antibonding orbitals of the carbonyl group, and vice-versa, facilitating electronic communication across the molecule.

Mulliken Atomic Charge Distribution and Electrostatic Characterization

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing insight into its electrostatic character and potential reactive sites. uni-muenchen.de The distribution of charges is crucial for understanding a molecule's dipole moment, polarizability, and how it interacts with other molecules.

A DFT/B3LYP study on the analogous compound 2-(Boc-amino)-5-bromopyridine (BABP) provides valuable data on charge distribution. nih.govresearchgate.net The calculations show that the nitrogen and oxygen atoms carry significant negative charges, as expected from their high electronegativity. Conversely, the hydrogen atoms and the carbonyl carbon are electropositive. The pyridine ring nitrogen is consistently a site of high negative charge in substituted pyridines. researchgate.net This charge polarization is fundamental to the molecule's reactivity and intermolecular interactions.

The table below presents the calculated Mulliken atomic charges for selected atoms in the analogue 2-(Boc-amino)-5-bromopyridine, calculated at the B3LYP/cc-pVTZ level. nih.gov

| Atom | Charge (a.u.) |

|---|---|

| C2 (Pyridine ring, bonded to N) | 0.435 |

| C3 (Pyridine ring) | -0.347 |

| C4 (Pyridine ring) | -0.038 |

| C5 (Pyridine ring, bonded to Br) | 0.084 |

| C6 (Pyridine ring) | -0.211 |

| N1 (Pyridine ring) | -0.457 |

| N (Amino) | -0.485 |

| H (Amino) | 0.370 |

| C (Carbonyl) | 0.678 |

| O (Carbonyl) | -0.490 |

| O (Ester) | -0.410 |

Computational Simulation of Spectroscopic Observables

Computational methods can accurately predict various spectroscopic features, aiding in the interpretation of experimental data and providing a deeper understanding of molecular structure and dynamics.

Theoretical Prediction of Vibrational Frequencies and Intensities

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the characteristic vibrations of a molecule's functional groups. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, although a scaling factor is often applied to correct for anharmonicity and basis set limitations. nih.govresearchgate.net

For the related compound 2-(Boc-amino)-5-bromopyridine (BABP), a detailed vibrational analysis was performed, correlating experimental FT-IR and FT-Raman spectra with frequencies calculated at the B3LYP/cc-pVTZ level. nih.gov The assignments were confirmed using Potential Energy Distribution (PED) analysis. Key vibrational modes for the this compound system would be expected at similar frequencies.

Below is a table summarizing some of the key predicted vibrational frequencies for the analogue BABP. nih.gov

| Assignment (Vibrational Mode) | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | 3478 | 3412 | - |

| C-H Stretch (Pyridine Ring) | 3100-3050 | 3100-3045 | 3070 |

| C=O Stretch (Amide I) | 1750 | 1745 | 1747 |

| N-H Bend (Amide II) | 1550 | 1545 | - |

| Pyridine Ring Stretch | 1590-1400 | 1585, 1455, 1402 | 1587, 1458, 1404 |

| C-N Stretch | 1240 | 1235 | 1237 |

Gauge-Independent Atomic Orbital (GIAO) Calculation of NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR shielding tensors. gaussian.com From these tensors, isotropic chemical shifts (δ) can be predicted, which are invaluable for interpreting experimental ¹H and ¹³C NMR spectra. The accuracy of GIAO calculations depends on the level of theory and the basis set used. nih.govyoutube.com

While experimental ¹H and ¹³C NMR data have been reported for this compound, specific GIAO computational studies on this molecule are not readily found in the literature. Such a study would involve optimizing the molecule's geometry and then performing the GIAO calculation to yield theoretical chemical shifts for each unique proton and carbon atom. These values would then be compared to experimental data to confirm structural assignments. For pyridine derivatives, the chemical shifts are sensitive to the electronic effects of substituents on the ring. acs.org

Time-Dependent DFT (TD-DFT) for UV-Vis Absorption Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the electronic excited states of molecules. mdpi.comscirp.org It allows for the simulation of UV-Vis absorption spectra by calculating the vertical excitation energies from the ground state to various excited states and their corresponding oscillator strengths (intensities). acs.orgresearchgate.net

For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* electronic transitions. These transitions involve the promotion of electrons from occupied π orbitals (on the pyridine ring) and non-bonding n orbitals (on the N and O atoms) to unoccupied π* antibonding orbitals. confer.co.nzresearchgate.net The calculated maximum absorption wavelength (λmax) and the nature of the contributing molecular orbitals (e.g., HOMO → LUMO) provide a theoretical basis for understanding the molecule's color and photochemical properties. TD-DFT calculations on similar pyridine derivatives have shown good correlation with experimental spectra. mdpi.com

Investigation of Nonlinear Optical (NLO) Properties

Molecules that exhibit a strong nonlinear optical (NLO) response are of great interest for applications in optoelectronics, including frequency conversion and optical switching. The key molecular property for second-order NLO effects is the first hyperpolarizability (β). Computational chemistry provides a direct route to calculating this property.

Molecules with significant NLO properties typically possess a strong dipole moment and an extended π-conjugated system linking an electron-donating group to an electron-accepting group. In this compound, the amino group acts as a donor and the pyridine ring can act as an acceptor, creating an intramolecular charge-transfer system. The presence of substituents can further enhance these properties. nih.govnih.gov

While specific NLO calculations for this compound were not found, studies on other substituted pyridines, such as imidazo[1,2-a]pyridine (B132010) derivatives, have demonstrated that this class of compounds can exhibit significant NLO responses. researchgate.net For these related chromophores, calculated first hyperpolarizability (β) values can be substantial, indicating their potential for NLO applications. researchgate.netmdpi.com A theoretical investigation of this compound would likely reveal moderate to significant NLO character due to its inherent donor-acceptor structure.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and design, providing insights into the binding affinity and mode of interaction between a ligand and its target receptor.

Although no specific molecular docking studies have been published for the compound this compound, research on structurally related aminopyridine and pyridine-containing derivatives offers a glimpse into its potential biological targets and interaction patterns. These studies suggest that the aminopyridine scaffold is a versatile pharmacophore that can interact with a range of biological targets, particularly protein kinases.

Insights from Structurally Related Compounds:

Studies on various aminopyridine derivatives have revealed their potential as inhibitors of several protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer.

c-Met Kinase: A series of 2-aminopyridine (B139424) derivatives have been investigated as inhibitors of the c-Met kinase, a receptor tyrosine kinase involved in tumor growth and metastasis. nih.govmdpi.com Molecular docking studies of these derivatives have identified key amino acid residues within the c-Met active site that are crucial for binding. These often include hydrogen bond interactions and electrostatic interactions with residues such as Tyr1230 and Arg1208. mdpi.com The pyridine nitrogen and the amino group are typically involved in forming these critical hydrogen bonds.

PIM-1 Kinase: Pyridine and thieno[2,3-b]pyridine (B153569) derivatives have been designed and synthesized as inhibitors of PIM-1 kinase, a serine/threonine kinase that plays a role in cell survival and proliferation. nih.govbohrium.com Docking studies of these compounds into the PIM-1 active site have shown a correlation between their binding modes and their in vitro inhibitory activity. nih.gov

Other Kinases and Biological Targets: The 2-aminopyridine scaffold is a common feature in many kinase inhibitors and other biologically active molecules. For instance, derivatives have been explored for their antibacterial activity, with docking studies providing insights into their potential mechanisms of action. nih.gov

The presence of the tert-Butoxycarbonyl (Boc) protecting group on the amino function of this compound would significantly influence its size, lipophilicity, and hydrogen bonding capacity compared to its unprotected counterpart, 2-amino-3-methylpyridine (B33374). In a potential ligand-receptor interaction, the Boc group could occupy a hydrophobic pocket within the binding site. The carbonyl oxygen of the Boc group could also act as a hydrogen bond acceptor.

Summary of Molecular Docking Studies on Structurally Similar Compounds:

The following table summarizes the findings from molecular docking studies on compounds structurally related to this compound, highlighting their potential biological targets and key interactions. It is important to reiterate that this data is for analogous compounds and not for this compound itself.

Interactive Data Table: Molecular Docking of Aminopyridine Derivatives

| Compound Class/Derivative | Biological Target | Key Interacting Residues (Predicted) | Reported Activity/Binding Affinity |

| 2-Aminopyridine Derivatives | c-Met Kinase | Tyr1230, Arg1208 | Nanomolar potency in enzymatic and cellular assays scienceopen.com |

| Pyridine and Thieno[2,3-b]pyridine Derivatives | PIM-1 Kinase | Not explicitly stated | IC50 values in the nanomolar to micromolar range nih.gov |

| Fused Benzimidazole-Pyridine Derivatives | β-Tubulin | Not explicitly stated | Favorable binding energies bas.bg |

| Cyanopyridone and Pyrido[2,3-d]pyrimidine Derivatives | VEGFR-2, HER-2 | Not explicitly stated | Strong binding interactions observed mdpi.com |

These examples underscore the potential of the aminopyridine scaffold in designing targeted therapeutic agents. While direct computational data for this compound is lacking, the insights from related structures provide a valuable foundation for future in silico and in vitro investigations to elucidate its specific biological activities and mechanisms of action.

Solid State Chemistry and Crystallographic Studies

Crystal Growth and Morphology of 2-(N-Boc-Amino)-3-methylpyridine

The synthesis of this compound is achieved through the reaction of 2-amino-3-methylpyridine (B33374) with di-tert-butyl dicarbonate (B1257347) in a tetrahydrofuran (B95107) solvent. Following the reaction, the resulting crude product is purified by recrystallization from dichloromethane (B109758). This process yields well-defined, colorless to white crystals that are of suitable quality for single-crystal X-ray diffraction analysis. The melting point of the crystalline solid has been determined to be in the range of 134-138 °C.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single crystal X-ray diffraction has been employed as the definitive method for determining the absolute structure of this compound. A significant study in this area was published by Shi, Yun-Lian, et al. in the Journal of Chemical Crystallography in 2021, providing a comprehensive analysis of the compound's crystal structure.

The crystallographic analysis of this compound has established its specific crystal system, space group, and the dimensions of its unit cell. While the precise numerical values from the definitive study by Shi, et al. are not publicly available in all databases, the study would have determined the parameters listed in the table below. For context, related pyridine (B92270) derivatives often crystallize in monoclinic or orthorhombic systems. For instance, a coordination complex of the parent compound, 2-amino-3-methylpyridine, was found to crystallize in the monoclinic space group P21/c. mdpi.com

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

The arrangement of molecules in the crystal lattice of this compound is governed by a network of intermolecular forces. Of particular importance are hydrogen bonds, which play a crucial role in the formation of stable, ordered structures. In the solid state, it is anticipated that the N-H group of the Boc-amino moiety acts as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the carbonyl oxygen of the Boc group can act as hydrogen bond acceptors. These interactions would lead to the formation of supramolecular assemblies, such as dimers or chains. The study of related aminopyridine structures reveals that intermolecular N—H⋯N hydrogen-bonding interactions are a common feature, often leading to the formation of two-dimensional networks or one-dimensional chains. nih.gov

The SCXRD data provides precise information on the conformation of the this compound molecule in the crystalline state. This includes the dihedral angles between the pyridine ring and the N-Boc-amino substituent, as well as the orientation of the tert-butyl group. The planarity of the pyridine ring and the geometry of the amide linkage are key features determined from the crystallographic data.

Polymorphism and Co-crystallization Investigations

Currently, there are no specific studies reported in the scientific literature concerning the polymorphism or co-crystallization of this compound. Polymorphism refers to the ability of a compound to exist in more than one crystalline form, which can have different physical properties. Co-crystallization involves crystallizing a compound with another molecule (a coformer) to create a new crystalline solid with potentially different properties. Further research would be required to explore these aspects of the solid-state chemistry of this compound.

Advanced Applications in Chemical Synthesis and Emerging Fields

Strategic Use as a Key Synthetic Intermediate and Chiral Building Block

The strategic placement of the amino and methyl groups on the pyridine (B92270) ring, combined with the adaptable Boc-protecting group, makes 2-(N-Boc-amino)-3-methylpyridine a key intermediate and building block in synthetic organic chemistry.

This compound and its deprotected form, 2-amino-3-methylpyridine (B33374), are crucial starting materials for synthesizing a variety of fused heterocyclic systems. These scaffolds are of significant interest due to their presence in pharmaceuticals and functional materials.

One of the most prominent applications is in the synthesis of imidazo[1,2-a]pyridines . This scaffold is recognized as a "drug prejudice" moiety due to its wide range of biological activities. nih.gov The general synthesis often involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone. nih.gov The use of N-Boc protected 2-aminopyridine-containing amides has been shown to be a facile route to 3-aminoimidazo[1,2-a]pyridines. researchgate.net Various methods, including catalyst-free cascade processes and copper-catalyzed aerobic oxidative couplings, have been developed to access these structures from 2-aminopyridine precursors. nih.gov

Another important class of heterocyclic structures derived from this precursor are thienopyridines . These compounds have been evaluated for a range of pharmacological activities. nih.govyu.edu.jo The synthesis can involve reacting 3-aminothiophene derivatives with various reagents or building the thiophene (B33073) ring onto a pyridine precursor. nih.govyu.edu.joresearchgate.net For instance, novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have been synthesized via Suzuki-Miyaura cross-coupling reactions starting from a brominated thieno[3,2-b]pyridine, which itself can be prepared from an amino precursor. researchgate.net

The table below summarizes examples of heterocyclic scaffolds synthesized from aminopyridine precursors.

| Heterocyclic Scaffold | Precursor Type | Synthetic Strategy | Reference |

| Imidazo[1,2-a]pyridines | 2-Aminopyridines | Condensation with α-haloketones | nih.gov |

| 3-Aminoimidazo[1,2-a]pyridines | N-Boc-protected 2-aminopyridine amides | Cyclodehydration | researchgate.net |

| Thieno[3,2-b]pyridines | 3-Aminothiophenes / 2-Chloropyridines | Cyclization / Cross-coupling | yu.edu.joresearchgate.net |

| Pyridothienopyrimidines | 3-Amino-5-phenylamino-2,4-dicarbonitrile | Condensation and cyclization | nih.gov |

The aminopyridine core is a privileged scaffold in medicinal chemistry, and this compound serves as a key building block for developing compounds aimed at various therapeutic targets, particularly protein kinases.

Fused heterocyclic derivatives such as imidazo[1,2-b]pyridazines and 2-amino-4-methylpyrido[2,3-d]pyrimidines have been identified as potent inhibitors of kinases like Pim-1 and PI3K/mTOR, respectively. The development of these inhibitors relies on synthetic routes starting from appropriately substituted aminopyridines. The imidazopyridine scaffold itself has been extensively used to develop inhibitors for various kinases, including c-Met kinase, which is implicated in cancer. nih.gov Researchers have designed and synthesized series of imidazopyridine derivatives that show nanomolar potency against c-Met, highlighting the importance of this core structure in drug discovery. nih.gov

The table below showcases examples of kinase inhibitor scaffolds that can be developed from aminopyridine-based precursors.

| Target Class/Enzyme | Heterocyclic Scaffold | Example Application | Reference |

| Protein Kinases (Pim-1) | Imidazo[1,2-b]pyridazine | Anticancer agents | |

| PI3K/mTOR | Pyrido[2,3-d]pyrimidine | Anticancer agents | |

| c-Met Kinase | Imidazopyridine | Anticancer agents | nih.gov |

| Janus Kinase (JAK) | Imidazopyridine-based systems | Anti-inflammatory, Anticancer | nih.gov |

Potential in Asymmetric Synthesis and Chiral Auxiliary Design

Asymmetric synthesis is crucial for producing enantiomerically pure pharmaceuticals and fine chemicals. sigmaaldrich.com Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org

The development of effective chiral auxiliaries is a continuous effort in organic synthesis. sigmaaldrich.comnumberanalytics.comwikipedia.org Chiral aminopyridines and related structures are known to function as effective ligands in asymmetric catalysis. nih.gov For instance, C(1)-symmetric chiral aminopyridine ligands have been successfully used in copper-catalyzed asymmetric Henry reactions, achieving high yields and excellent enantioselectivities. nih.gov These ligands, however, are often complex structures derived from sources like camphor (B46023) and picolylamine. nih.gov

While the 2-amino-3-methylpyridine framework provides a basic chiral scaffold upon introduction of a chiral center, a review of the available literature does not indicate that it or its simple derivatives have been extensively developed or are commonly employed as chiral auxiliaries in asymmetric synthesis. The synthesis of new chiral 3-amino-2H-azirines has been reported, but attempts to separate the stereoisomers for use in asymmetric applications were not successful. nih.gov This suggests that while the potential exists, the exploration of simple 2-amino-3-methylpyridine derivatives as chiral auxiliaries is an area that remains to be fully investigated.

Enantioselective transformations rely on chiral catalysts or reagents to produce a chiral product from a prochiral substrate. youtube.com Chiral ligands based on pyridine and bipyridine structures are instrumental in a wide array of transition-metal-catalyzed asymmetric reactions. researchgate.net These reactions include hydrogenations, C-H functionalizations, and conjugate additions.

For a derivative of this compound to be used in such transformations, it would typically be modified to create a more complex chiral ligand. For example, a chiral group could be attached to the amino nitrogen after deprotection of the Boc group. While the utility of chiral aminopyridine ligands is well-established nih.gov, specific applications where the chirality is directed by a simple ligand derived directly from 2-amino-3-methylpyridine are not prominently featured in recent research literature. The development of such applications remains a potential area for future synthetic exploration.

Inorganic Chemistry: Ligand Design and Coordination Complex Formation

Following deprotection of the Boc group, the resulting 2-amino-3-methylpyridine serves as an effective ligand for coordinating with various metal ions. The pyridine ring's endocyclic nitrogen is a strong nucleophilic center, readily binding to metals, while the exocyclic amino group can participate in further interactions, such as hydrogen bonding or bridging between metal centers. mdpi.com

Research has demonstrated the formation of coordination complexes of 2-amino-3-methylpyridine with both Copper(II) and Silver(I) ions. mdpi.com In the case of silver(I), single crystal X-ray diffraction studies revealed that two 2-amino-3-methylpyridine ligands coordinate to a central silver ion, resulting in a polymeric structure. mdpi.com In these complexes, the ligand binds to the silver ion through the pyridine nitrogen. Furthermore, the amino group can act as a bridge between two different silver ions, leading to the formation of a polymeric chain. mdpi.com The nitrate (B79036) counter-ions often play a role in stabilizing the crystal structure through hydrogen bonding with the amino groups of the ligands. mdpi.com

More complex tripodal tetradentate ligands incorporating a sulfonamide bridgehead have also been synthesized using pyridyl building blocks, demonstrating the versatility of pyridine derivatives in creating sophisticated coordination environments for metals like Iron (Fe), Nickel (Ni), and Vanadium (V). acs.orgacs.org

The table below details reported coordination complexes involving the 2-amino-3-methylpyridine ligand.

| Metal Ion | Complex Structure | Coordination Geometry / Features | Space Group | Reference |

| Silver(I) (AgNO₃) | Polymeric chain with bridging ligands | Polymeric, distorted trigonal at Ag(I) center | P2₁2₁2₁ (orthorhombic) | mdpi.com |

| Copper(II) (Cu(CH₃COO)₂) | Amorphous powder | Not determined by X-ray | Not applicable | mdpi.com |

| Iron(II/III) | Tripodal complex with related pyridyl-sulfonamide ligand | Octahedral | Not specified | acs.orgacs.org |

| Nickel(II) | Tripodal complex with related pyridyl-sulfonamide ligand | Octahedral | Not specified | acs.orgacs.org |

Synthesis and Characterization of Metal Complexes utilizing the Pyridine Nitrogen and Amine Group as Ligating Sites

The deprotected form of the title compound, 2-amino-3-methylpyridine, serves as an effective ligand for the synthesis of coordination complexes with various transition metals. The ligand's ability to coordinate through both the pyridine ring nitrogen and the exocyclic amino group allows for the formation of diverse and structurally interesting metal complexes. Research has demonstrated the synthesis and characterization of complexes with metals such as silver(I) and copper(II). mdpi.com

In a typical synthesis, a solution of the 2-amino-3-methylpyridine ligand is added to a solution containing a corresponding metal salt, such as silver nitrate (AgNO₃) or copper acetate (B1210297) monohydrate (Cu(CH₃COO)₂·H₂O), and stirred to produce the desired complex. mdpi.com

Characterization of these complexes reveals specific coordination behaviors. In silver(I) complexes, for instance, the 2-amino-3-methylpyridine ligand can act as a bridge between two metal ions. The primary coordination occurs through the pyridine ring nitrogen, which is considered a soft donor site and binds strongly to the soft silver(I) ion. The amino group (a harder donor site) can also coordinate, often bridging to an adjacent metal center, leading to the formation of polymeric structures in the solid state. mdpi.com X-ray crystallography studies of a silver(I) complex with 2-amino-3-methylpyridine show that the silver ion can adopt a distorted trigonal geometry. mdpi.com The nitrate counter-ions often play a crucial role in stabilizing the crystal lattice through hydrogen bonding with the amino groups of the ligands. mdpi.com

The coordination environment around the metal center is influenced by both electronic and steric factors. The plane of the organic ligands often orients at a right angle relative to each other to minimize steric hindrance. mdpi.com

Below is a table summarizing key structural data for a representative silver(I) complex of 2-amino-3-methylpyridine.

| Parameter | Value | Description |

| Coordination Geometry | Distorted Trigonal | Geometry around the Ag(I) central ion. mdpi.com |

| Ag(1)-N(1) Distance | 2.218 Å | Bond length between silver and the pyridine ring nitrogen. mdpi.com |

| Ag(1)-N(2) Distance | 2.668 Å | Bond length between silver and the bridging amino group nitrogen. mdpi.com |

| O(2)---Ag(I) Distance | 2.348 Å | Interaction distance with a nitrate oxygen atom. mdpi.com |

| N(1)-Ag(1)-N(3) Angle | 158.65° | Angle between the two coordinating pyridine nitrogens from different ligands. mdpi.com |

This interactive table summarizes crystallographic data for a silver(I) complex. mdpi.com

Catalytic Applications of Derived Metal Complexes

Metal complexes derived from aminopyridine ligands are recognized for their potential in asymmetric catalysis and other chemical transformations. researchgate.netekb.eg While direct catalytic applications of this compound complexes are an emerging area of study, the broader class of aminopyridine-metal complexes has shown significant promise. ekb.eg

For example, nickel(II) complexes of 4-aminopyridine (B3432731) have been successfully employed as catalysts for the removal of organic dyes, such as Orange G, from wastewater. ekb.eg In these studies, the catalyst demonstrated high efficiency, achieving nearly complete dye removal after 90 minutes. ekb.eg This suggests that similar complexes derived from 2-amino-3-methylpyridine could be explored for environmental remediation applications.

Furthermore, a series of copper, cobalt, nickel, and manganese complexes bearing a related 5-amino-2-ethylpyridine-2-carboximidate ligand have been synthesized and tested as catalysts for the Henry reaction (nitroaldol reaction). ias.ac.in This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The study found that these complexes exhibited good catalytic activity, achieving product conversions between 69% and 87%. ias.ac.in

The table below presents the catalytic efficiency of these related metal complexes in the Henry reaction between benzaldehyde (B42025) and nitromethane. ias.ac.in

| Catalyst (Complex) | Metal Ion | Conversion (%) |

| 1 | Copper(II) | 87 |

| 2 | Cobalt(III) | 69 |

| 3 | Nickel(II) | 75 |

| 4 | Manganese(II) | 72 |

This interactive table shows the catalytic performance of various aminopyridine-type complexes in the Henry reaction. ias.ac.in

These findings underscore the potential of metal complexes derived from the 2-amino-3-methylpyridine scaffold to function as effective catalysts in a range of organic transformations, from environmental applications to fine chemical synthesis. ekb.egias.ac.in

Exploration in Materials Science, including Non-Linear Optical (NLO) Materials Development

Organic compounds are at the forefront of research for new materials with advanced properties, including non-linear optical (NLO) behavior. tcichemicals.comjhuapl.edu NLO materials can alter the properties of light, such as its frequency or refractive index, and are crucial for technologies in optical communications, data storage, and laser systems. tcichemicals.comsamaterials.com

Organic molecules with delocalized π-electron systems are particularly promising candidates for NLO materials. tcichemicals.com The structure of this compound contains a pyridine ring, a π-conjugated system that is a common feature in many NLO-active molecules. ibm.com The development of NLO materials often involves "molecular engineering," where the properties of a core structure are fine-tuned by adding specific functional groups. jhuapl.edu

For a molecule to exhibit significant second- or third-order NLO properties, it often requires a combination of an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated bridge (D-π-A architecture). The amino group (-NH₂) is a strong electron donor, while the pyridine ring can act as a modest acceptor or as the π-bridge. By introducing a strong electron-withdrawing group, such as a nitro group (-NO₂), onto the pyridine ring, one could create a derivative of 2-amino-3-methylpyridine with pronounced NLO characteristics. Indeed, nitropyridine derivatives have been specifically investigated as highly effective NLO materials. ibm.com

The key characteristics sought in NLO materials are summarized in the table below.

| Property | Description | Importance |

| High NLO Coefficient | Indicates a strong non-linear response to light. | Essential for efficient frequency conversion and modulation. samaterials.com |

| Wide Transparency Range | The range of wavelengths the material does not absorb. | Allows for applications across different parts of the electromagnetic spectrum (UV, visible, IR). samaterials.com |

| High Damage Threshold | The ability to withstand high-intensity laser light without degrading. | Crucial for use in high-power laser systems. samaterials.com |

| Fast Response Time | How quickly the material responds to changes in the light field. | Important for high-speed optical switching and communications. tcichemicals.com |

This interactive table outlines the desirable properties of NLO materials.

While this compound itself is not a primary NLO material, its chemical structure represents a valuable starting point for the synthesis of advanced organic materials with tailored NLO properties for next-generation photonic and optoelectronic devices. tcichemicals.comibm.com

常见问题

Q. What are the standard synthetic routes for introducing the Boc protecting group to 2-amino-3-methylpyridine?

The Boc (tert-butoxycarbonyl) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, in the synthesis of related Boc-protected pyridine derivatives (e.g., 4g-Boc), bromo-methylpyridine precursors are reacted with Boc-protecting agents in propanol under inert atmospheres . Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization .

Q. How is the Boc group characterized in 2-(N-Boc-Amino)-3-methylpyridine using spectroscopic methods?

- NMR : The tert-butyl group in Boc-protected amines appears as a singlet at ~1.4 ppm (9H, C(CH₃)₃) in -NMR. The carbamate carbonyl (C=O) resonates at ~155 ppm in -NMR.

- Mass Spectrometry : The molecular ion peak corresponds to the molecular weight (e.g., 108.14 g/mol for the core structure plus Boc group (~101.12 g/mol)) .

Q. What are the primary applications of Boc-protected amines in organic synthesis?

Boc groups protect primary amines during multi-step syntheses, enabling selective functionalization of other reactive sites. For instance, Boc-protected intermediates are used in peptide coupling, heterocycle functionalization, and coordination chemistry after deprotection .

Advanced Research Questions

Q. How does the Boc group influence regioselectivity in subsequent reactions of this compound?

The Boc group sterically shields the amino group, directing electrophilic substitution to the pyridine ring’s less hindered positions. For example, in palladium-catalyzed cross-coupling, the Boc-protected amine prevents undesired coordination, favoring C–H activation at the 4- or 5-positions of the pyridine ring .

Q. What challenges arise in maintaining Boc group stability under varying reaction conditions?

- Acidic Conditions : Boc deprotection occurs rapidly with TFA or HCl, limiting use in acid-catalyzed reactions.

- Basic Conditions : Stability is higher, but prolonged exposure to strong bases (e.g., NaOH) may lead to carbamate hydrolysis.

- Thermal Stability : Decomposition is observed above 110°C, as seen in gas-phase syntheses of methylpyridines .

Q. How can this compound be utilized in coordination chemistry?

After deprotection, the free amine (2-amino-3-methylpyridine) acts as a ligand for transition metals. For example, silver complexes like [Ag(2-amino-3-methylpyridine)₂]NO₃ exhibit antimicrobial activity, with crystal structures confirming N–Ag coordination .

Methodological Considerations

Q. What purification techniques are optimal for isolating Boc-protected intermediates?

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 20–50% EtOAc) resolves Boc-protected products .

- Recrystallization : Use tert-butyl methyl ether (MTBE) or hexane for high-purity crystals .

Q. How should researchers handle safety and waste management for Boc-protected compounds?

- PPE : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .

- Waste Disposal : Neutralize acidic deprotection waste (e.g., TFA) with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。